
EUK 124
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
EUK 124 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a tool to study oxidative stress and reactive oxygen species due to its ability to mimic superoxide dismutase and catalase activities . In medicine, it has been investigated for its potential to protect against oxidative damage in various disease models, including stroke and neurodegenerative diseases .
Wirkmechanismus
Target of Action
EUK 124 is a synthetic superoxide dismutase (SOD) mimetic . SOD is an enzyme that plays a crucial role in the defense against reactive oxygen species (ROS), particularly superoxide radicals. These radicals can cause oxidative stress, leading to cell damage. By mimicking SOD, this compound targets these harmful radicals, neutralizing them and reducing oxidative stress .
Mode of Action
This compound, like its structural analogs EUK 8 and EUK 134, inhibits the superoxide-mediated reduction of an electron acceptor . This is a key aspect of its SOD mimetic activity. This compound has significantly reduced activity compared to euk 8 and euk 134 .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the oxidative stress pathway. By mimicking SOD, this compound scavenges superoxide radicals, preventing them from causing oxidative damage . This can have downstream effects on various cellular processes, including inflammation, apoptosis, and cell signaling.
Pharmacokinetics
It is soluble in DMSO at 20 mg/ml, in ethanol at 1 mg/ml, and in PBS (pH 7.2) at 0.2 mg/ml . These solubility properties can impact its bioavailability and distribution within the body.
Result of Action
The primary result of this compound’s action is the reduction of oxidative stress. By scavenging superoxide radicals, it prevents these reactive species from causing cellular damage . This can potentially protect cells from various forms of oxidative damage, including DNA damage, lipid peroxidation, and protein oxidation.
Action Environment
The action of this compound can be influenced by various environmental factors For instance, the presence of other antioxidants can potentially enhance its effectiveness Additionally, factors that increase the production of superoxide radicals, such as exposure to radiation or certain toxins, could potentially increase the demand for this compound’s antioxidant action.
Biochemische Analyse
Biochemical Properties
EUK 124 plays a role in biochemical reactions as it inhibits superoxide-mediated reduction of an electron acceptor . This is a characteristic of superoxide dismutase (SOD) mimetic activity .
Cellular Effects
As a SOD mimetic, it may influence cell function by mitigating oxidative stress .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the reduction of an electron acceptor, a process mediated by superoxide . This suggests that this compound may interact with biomolecules involved in redox reactions .
Dosage Effects in Animal Models
There is currently limited information available on the effects of different dosages of this compound in animal models .
Metabolic Pathways
This compound is likely involved in metabolic pathways related to oxidative stress and redox reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of EUK 124 involves the coordination of manganese with a ligand system derived from 3,5-dimethoxyphenol and ethylenediamine. The reaction typically occurs in a solvent such as dimethyl sulfoxide or ethanol under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that the synthesis follows similar routes as laboratory-scale preparation, with adjustments for scale, efficiency, and purity.
Analyse Chemischer Reaktionen
Types of Reactions: EUK 124 primarily undergoes redox reactions due to its superoxide dismutase and catalase mimetic activities. It can catalyze the dismutation of superoxide radicals into oxygen and hydrogen peroxide .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include superoxide radicals and hydrogen peroxide. The reactions typically occur under physiological conditions, such as neutral pH and ambient temperature .
Major Products: The major products formed from the reactions catalyzed by this compound are oxygen and hydrogen peroxide .
Vergleich Mit ähnlichen Verbindungen
EUK 124 is similar to other salen-manganese complexes such as EUK 8 and EUK 134. it has significantly reduced activity compared to these compounds . EUK 8 and EUK 134 are more potent in their superoxide dismutase and catalase mimetic activities, making them more effective in reducing oxidative stress .
List of Similar Compounds:- EUK 8
- EUK 134
This compound’s uniqueness lies in its structural similarity to these compounds while having reduced activity, making it a useful tool for comparative studies in oxidative stress research .
Eigenschaften
CAS-Nummer |
186299-35-4 |
|---|---|
Molekularformel |
C20H22ClMnN2O6 |
Molekulargewicht |
476.8 |
InChI-Schlüssel |
CZWTULNLOQLTRE-AIMLMLFYSA-K |
Aussehen |
Assay:≥95%A crystalline solid |
Synonyme |
EUK 124 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]prop-2-enal](/img/structure/B574784.png)
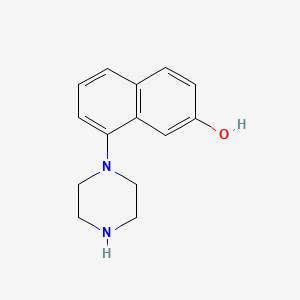

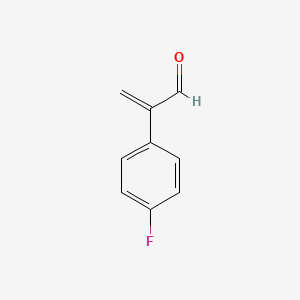
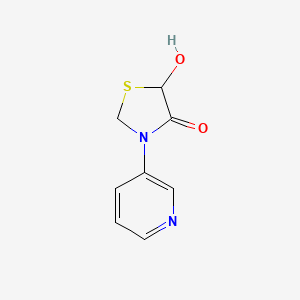
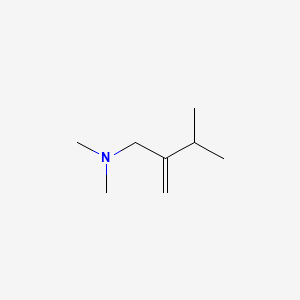
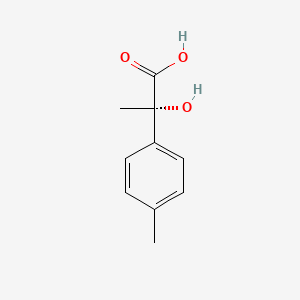
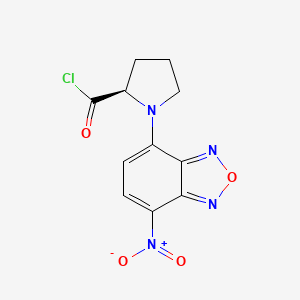
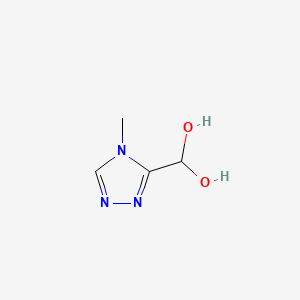
![2-Acetamidothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B574805.png)

